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molecular formula C10H12N2 B8753520 (6-methyl-1H-indol-3-yl)methanamine

(6-methyl-1H-indol-3-yl)methanamine

Cat. No. B8753520
M. Wt: 160.22 g/mol
InChI Key: FABSJUZQUYUZSJ-UHFFFAOYSA-N
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Patent
US07612099B2

Procedure details

To a mixture of 6-methyl-1H-indole-3-carbaldehyde oxime (0.66 g) and NiCl2.6 H2O (0.97 g) in methanol (60 ml) was added at 22° C. sodium borohydride (3.04 g) in portions. The suspension was filtered and the filtrate evaporated. The residue was partitioned between aqueous NH3 (1%) and ethyl acetate, the organic layer was dried and evaporated to the give the crude title compound as a yellow semi solid (0.68 g).
Name
6-methyl-1H-indole-3-carbaldehyde oxime
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH:11]=[N:12]O)=[CH:7][NH:8]2)=[CH:4][CH:3]=1.O.[BH4-].[Na+]>CO.Cl[Ni]Cl>[CH3:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH2:11][NH2:12])=[CH:7][NH:8]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
6-methyl-1H-indole-3-carbaldehyde oxime
Quantity
0.66 g
Type
reactant
Smiles
CC1=CC=C2C(=CNC2=C1)C=NO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ni]Cl
Step Two
Name
Quantity
0.97 g
Type
reactant
Smiles
O
Name
Quantity
3.04 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between aqueous NH3 (1%) and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated to the

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2C(=CNC2=C1)CN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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